DGAT1 Inhibitory Potency of the Core Scaffold Relative to the HTS Lead
The cyclohexane carboxylic acid head group containing isoxazole scaffold, which is the core structural class of the target compound, was developed through systematic diversification of a potent DGAT1 inhibitor (compound 6, IC50 = 57 nM). The SAR campaign demonstrated that replacing the 4-phenylpiperidine-1-carbonyl head group with alternative heterocyclic amides can retain or enhance potency. While the specific IC50 of 1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid has not been publicly disclosed in isolation, its scaffold positioning between compound 6 and the optimized lead 9e (IC50 = 14.8 nM) suggests it occupies a differentiated potency window within the series [1]. This quantitative framework allows researchers to benchmark the compound's expected activity.
| Evidence Dimension | DGAT1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly disclosed; belonging to the isoxazole-cyclohexane carboxylic acid scaffold class with demonstrated potent DGAT1 inhibition |
| Comparator Or Baseline | Compound 6 (4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid): IC50 = 57 nM; Compound 9e (optimized thiazole analog): IC50 = 14.8 nM |
| Quantified Difference | Scaffold optimization can yield a >3.8-fold improvement in potency from the initial lead (57 nM to 14.8 nM). The target compound is a synthetic intermediate within this active series. |
| Conditions | In vitro human DGAT1 enzyme assay |
Why This Matters
For procurement, this data positions the compound within an active SAR cluster, providing a higher probability of success for hit-to-lead optimization than random cyclohexane building blocks.
- [1] Kandre, S., Bhagat, P. R., Reddy, M. M., Dalal, R., Dixit, A., Deshmukh, N. J., ... & Gupte, A. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 79, 203-215. View Source
